molecular formula C6H4BrClFN B8202484 2-Bromo-3-(chloromethyl)-5-fluoropyridine

2-Bromo-3-(chloromethyl)-5-fluoropyridine

Cat. No.: B8202484
M. Wt: 224.46 g/mol
InChI Key: UVTUVXNGFKFRLM-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)-5-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 3-(chloromethyl)-5-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the halogenated pyridine to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy-substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

2-Bromo-3-(chloromethyl)-5-fluoropyridine is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: As a precursor for the synthesis of functional materials with specific electronic or optical properties.

    Biological Studies: In the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-5-fluoropyridine involves its interaction with nucleophiles or electrophiles in various chemical reactions. The presence of halogen atoms makes the compound highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • 2-Bromo-3-(chloromethyl)-5-chloropyridine
  • 2-Bromo-3-(chloromethyl)-5-iodopyridine
  • 2-Bromo-3-(chloromethyl)-5-methylpyridine

Comparison:

  • 2-Bromo-3-(chloromethyl)-5-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen or alkyl substitutions.
  • The fluorine atom increases the compound’s electronegativity, making it more reactive in nucleophilic substitution reactions.
  • Compared to its chlorinated or iodinated counterparts, the fluorinated compound may exhibit different biological activities and pharmacokinetic properties, making it valuable in medicinal chemistry research.

Properties

IUPAC Name

2-bromo-3-(chloromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUVXNGFKFRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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